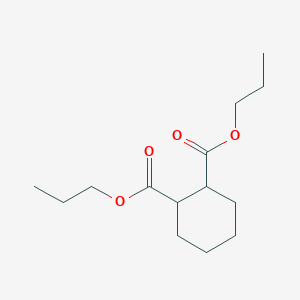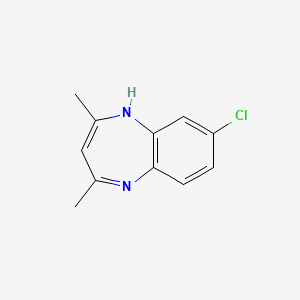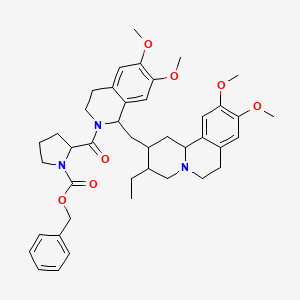
N-(1,3-Bis(4-chlorobenzyl)-2-oxido-1,3,2-diazaphosphinan-2-yl)-N-(4-methylphenyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-Bis(4-chlorobenzyl)-2-oxido-1,3,2-diazaphosphinan-2-yl)-N-(4-methylphenyl)amine is a complex organic compound that belongs to the class of diazaphosphinanes These compounds are characterized by the presence of a phosphorus-nitrogen ring structure, which imparts unique chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-Bis(4-chlorobenzyl)-2-oxido-1,3,2-diazaphosphinan-2-yl)-N-(4-methylphenyl)amine typically involves the following steps:
Formation of the Diazaphosphinane Ring: This step involves the reaction of a phosphorus trichloride with an amine to form the diazaphosphinane ring.
Introduction of Chlorobenzyl Groups: The chlorobenzyl groups are introduced through a nucleophilic substitution reaction, where the diazaphosphinane ring reacts with chlorobenzyl chloride.
Oxidation: The oxidation of the phosphorus atom is achieved using an oxidizing agent such as hydrogen peroxide or a peracid.
Final Substitution: The final step involves the substitution of the remaining chlorine atoms with the 4-methylphenylamine group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo further oxidation reactions, potentially forming higher oxidation state phosphorus compounds.
Reduction: Reduction reactions can convert the oxido group back to a phosphine.
Substitution: The chlorobenzyl and methylphenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Chlorobenzyl chloride, 4-methylphenylamine.
Major Products
Oxidation Products: Higher oxidation state phosphorus compounds.
Reduction Products: Phosphine derivatives.
Substitution Products: Various substituted diazaphosphinanes.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis, facilitating various organic transformations.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biology
Biological Probes: The compound can be used as a probe to study phosphorus-containing biomolecules.
Drug Development: Its reactivity and structure may make it a candidate for the development of new pharmaceuticals.
Medicine
Therapeutic Agents: Potential use in the development of drugs targeting specific enzymes or receptors.
Diagnostic Tools: Use in imaging techniques to study biological systems.
Industry
Polymer Chemistry: The compound can be used in the synthesis of polymers with unique properties.
Agriculture: Potential use as a pesticide or herbicide due to its reactivity.
Mécanisme D'action
The mechanism by which N-(1,3-Bis(4-chlorobenzyl)-2-oxido-1,3,2-diazaphosphinan-2-yl)-N-(4-methylphenyl)amine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The phosphorus-nitrogen ring structure allows it to form stable complexes with metal ions, which can then participate in catalytic cycles. The chlorobenzyl and methylphenyl groups contribute to its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(1,3-Bis(4-chlorobenzyl)-2-oxido-1,3,2-diazaphosphinan-2-yl)-N-phenylamine: Similar structure but without the methyl group.
N-(1,3-Bis(4-chlorobenzyl)-2-oxido-1,3,2-diazaphosphinan-2-yl)-N-(4-chlorophenyl)amine: Similar structure but with a chlorophenyl group instead of a methylphenyl group.
Uniqueness
The presence of the 4-methylphenyl group in N-(1,3-Bis(4-chlorobenzyl)-2-oxido-1,3,2-diazaphosphinan-2-yl)-N-(4-methylphenyl)amine imparts unique chemical properties, such as increased hydrophobicity and potential for specific interactions with biological targets. This makes it distinct from other similar compounds and may enhance its applications in various fields.
Propriétés
Numéro CAS |
1177-65-7 |
|---|---|
Formule moléculaire |
C24H26Cl2N3OP |
Poids moléculaire |
474.4 g/mol |
Nom IUPAC |
1,3-bis[(4-chlorophenyl)methyl]-N-(4-methylphenyl)-2-oxo-1,3,2λ5-diazaphosphinan-2-amine |
InChI |
InChI=1S/C24H26Cl2N3OP/c1-19-3-13-24(14-4-19)27-31(30)28(17-20-5-9-22(25)10-6-20)15-2-16-29(31)18-21-7-11-23(26)12-8-21/h3-14H,2,15-18H2,1H3,(H,27,30) |
Clé InChI |
UXYHMHWECMOWJW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)NP2(=O)N(CCCN2CC3=CC=C(C=C3)Cl)CC4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S,2R,19R,22S,34S,37R,40R,52S)-48-[(2-adamantylamino)methyl]-22-amino-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-N-methyl-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46,48,50,62,65-henicosaene-52-carboxamide](/img/structure/B12793972.png)






![1-(2-Bromophenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole](/img/structure/B12794014.png)






